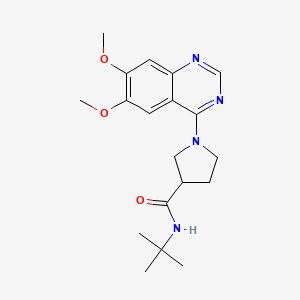![molecular formula C18H24N4 B6473133 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2640964-38-9](/img/structure/B6473133.png)
2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 2 and 4, and a piperazine ring attached to a phenylethyl group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The dimethyl groups are introduced at positions 2 and 4 of the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.
Attachment of Piperazine: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine ring is reacted with piperazine derivatives.
Phenylethyl Group Addition: The phenylethyl group is attached to the piperazine ring through reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce deoxygenated derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biology: The compound’s interactions with various biological targets make it a candidate for studying receptor-ligand interactions.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine and pyrimidine structure, known for its acetylcholinesterase inhibitory activity.
2,4-Dimethylpyrimidine: A simpler analog without the piperazine and phenylethyl groups, used in various chemical syntheses.
Uniqueness
2,4-Dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a piperazine and phenylethyl group makes it a versatile scaffold for drug development.
Propriétés
IUPAC Name |
2,4-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-15-14-18(20-16(2)19-15)22-12-10-21(11-13-22)9-8-17-6-4-3-5-7-17/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRBTHDDTDUVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473050.png)
![2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473065.png)
![4-cyclopropyl-6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473072.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6473074.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)acetamide](/img/structure/B6473079.png)
![6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6473096.png)
![N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473097.png)
![N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6473106.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)
![1-(3,4-dichlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6473109.png)
![N-[1-(2-methoxyethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473121.png)
![6,7-dimethoxy-2-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6473122.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473130.png)

